1-Ethyl-3,3-diphenylpyrrolidine
CAS No.: 5415-75-8
Cat. No.: VC19741043
Molecular Formula: C18H21N
Molecular Weight: 251.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5415-75-8 |
|---|---|
| Molecular Formula | C18H21N |
| Molecular Weight | 251.4 g/mol |
| IUPAC Name | 1-ethyl-3,3-diphenylpyrrolidine |
| Standard InChI | InChI=1S/C18H21N/c1-2-19-14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
| Standard InChI Key | BVXDQNUPEAAPPE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Ethyl-3,3-diphenylpyrrolidine consists of a pyrrolidine core (C₄H₉N) modified with three substituents:
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Ethyl group (-CH₂CH₃) at the 1-position
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Two phenyl groups (-C₆H₅) at the 3-positions
The compound’s stereochemistry is influenced by the spatial arrangement of these substituents. While the exact configuration (e.g., cis/trans isomerism) remains unspecified in available data, analogous structures like EDDP exhibit geometric isomerism due to the ethylidene group .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Manufacturing Approaches
General Synthetic Strategies
While no direct synthesis routes for 1-ethyl-3,3-diphenylpyrrolidine are documented, methodologies for similar pyrrolidine derivatives offer plausible pathways:
Alkylation of Pyrrolidine Precursors
A common approach involves the alkylation of pyrrolidine or its derivatives. For instance, the synthesis of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide methiodide (a structurally related compound) employs halohydrocarbon solvents and controlled temperature conditions . Adapting this method, 1-ethyl-3,3-diphenylpyrrolidine could be synthesized via:
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N-alkylation: Reacting pyrrolidine with ethyl halides (e.g., ethyl bromide) in the presence of a base.
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Friedel-Crafts Arylation: Introducing phenyl groups using aryl halides and Lewis acid catalysts .
Cyclization Reactions
Cyclization of linear precursors, such as γ-amino alcohols or ketones, represents another viable route. For example, 1-methyl-3,3-diphenylpyrrolidine-2,5-dione is synthesized via cyclocondensation of diphenylsuccinic acid with methylamine .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data extrapolated from EDDP (a methyl-substituted analog) suggest moderate thermal stability, with decomposition temperatures likely exceeding 200°C . The compound’s melting point remains uncharacterized, but crystalline analogs like 1-methyl-3,3-diphenylpyrrolidine-2,5-dione exhibit melting points above 150°C .
Solubility and Partitioning
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Solubility: Expected to be lipophilic due to aromatic phenyl groups, with limited solubility in polar solvents (e.g., water) and higher solubility in hydrocarbons (e.g., dichloromethane) .
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LogP: Estimated at ~3.5–4.0, indicating significant hydrophobicity .
Chemical Reactivity and Functionalization
Ring Functionalization
The pyrrolidine nitrogen and adjacent carbons are potential sites for chemical modification:
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N-alkylation: Further alkylation could yield quaternary ammonium salts, as seen in the synthesis of carbodiimide derivatives .
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Oxidation: The α-carbons adjacent to nitrogen may undergo oxidation to form lactams or imides .
Stability Under Acidic/Basic Conditions
Pyrrolidine derivatives generally exhibit stability in mild acidic/basic conditions but may undergo ring-opening under strong acidic hydrolysis.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 263.38 (M⁺) with characteristic fragments from ethyl and phenyl group cleavages .
Chromatographic Separation
Chiral separation methods for EDDP and EMDP (methadone metabolites) using capillary electrophoresis with cyclodextrin derivatives highlight the potential for enantiomeric resolution of 1-ethyl-3,3-diphenylpyrrolidine .
Table 2: Hypothetical Chromatographic Conditions
| Parameter | Specification | Source Analogy |
|---|---|---|
| Stationary Phase | β-cyclodextrin-coated capillary | EDDP separation |
| Mobile Phase | 100 mM phosphate buffer (pH 2.6) | |
| Detection | UV absorbance at 210 nm |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Challenges and Future Directions
Synthetic Optimization
Current gaps in literature necessitate optimized routes for large-scale production. Lessons from carbodiimide synthesis (e.g., solvent selection, temperature control) could improve yields .
Stereochemical Studies
Detailed investigations into the compound’s stereoisomerism and enantioselective synthesis are needed, building on chiral separation techniques developed for EDDP .
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